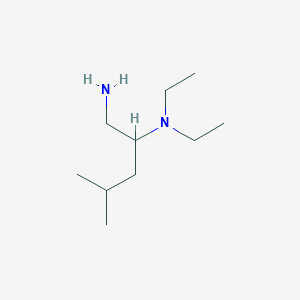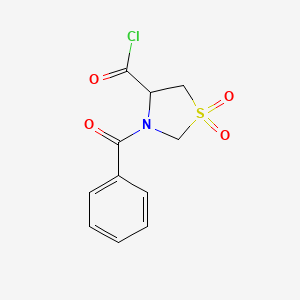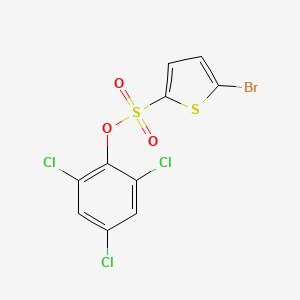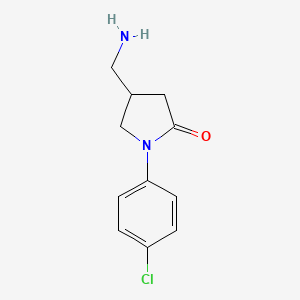
4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one
Descripción general
Descripción
“4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H13ClN2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is of interest to medicinal chemists due to its potential for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . For example, Wan et al. designed and synthesized a series of pyrrolidine derivatives starting from (2S,4R)-4-hydroxyproline .
Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a 4-chlorophenyl group and an aminomethyl group attached to the pyrrolidine ring . The compound’s structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one” include a molecular weight of 195.64 g/mol . Other properties such as melting point, boiling point, density, and solubility are not explicitly mentioned in the retrieved sources.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
The structural features of this compound suggest it could be explored for antimicrobial properties. Studies could investigate its effectiveness against bacteria, fungi, or viruses, contributing to the field of infectious disease treatment.
Each of these fields presents a unique avenue for scientific inquiry, with the potential to contribute significantly to medical science and pharmacology. The compound’s diverse applications underscore its importance in research and the possibility of developing new therapeutic agents. While the search results provided limited direct information , the analysis above is based on the typical scientific research applications of compounds with similar structures and properties.
Direcciones Futuras
The future directions for the research and development of “4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one” and other pyrrolidine derivatives involve the design of new compounds with different biological profiles . This can be achieved by exploring different synthetic strategies, investigating the influence of steric factors on biological activity, and studying the structure-activity relationship of the compounds .
Propiedades
IUPAC Name |
4-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15/h1-4,8H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLMBFOCCBCENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



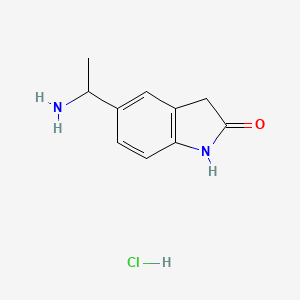

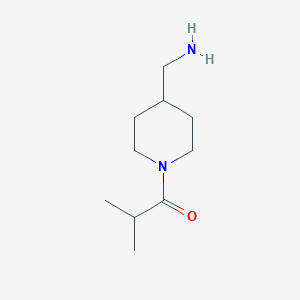

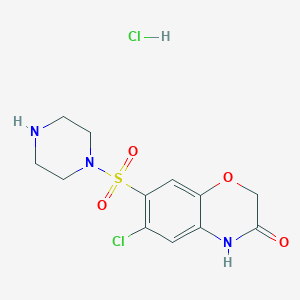
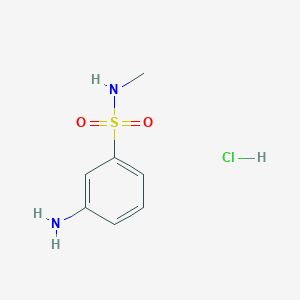
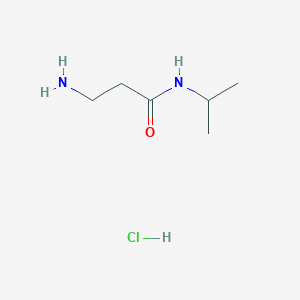

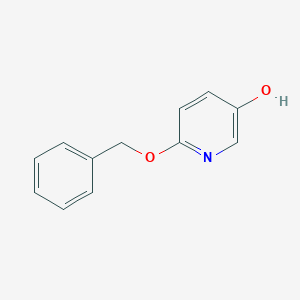
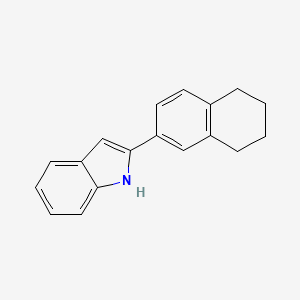
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1520022.png)
